2-{[(Methylsulfanyl)methoxy]methyl}thiophene
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Overview
Description
2-{[(Methylsulfanyl)methoxy]methyl}thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group and a methoxymethyl group attached to the thiophene ring. The molecular formula of this compound is C7H10OS2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Methylsulfanyl)methoxy]methyl}thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with methylsulfanyl and methoxymethyl reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Methylsulfanyl)methoxy]methyl}thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[(Methylsulfanyl)methoxy]methyl}thiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-{[(Methylsulfanyl)methoxy]methyl}thiophene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthiophene
- 2-Methoxythiophene
- 2-Methylsulfanylthiophene
Uniqueness
2-{[(Methylsulfanyl)methoxy]methyl}thiophene is unique due to the presence of both methylsulfanyl and methoxymethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88023-87-4 |
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Molecular Formula |
C7H10OS2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-(methylsulfanylmethoxymethyl)thiophene |
InChI |
InChI=1S/C7H10OS2/c1-9-6-8-5-7-3-2-4-10-7/h2-4H,5-6H2,1H3 |
InChI Key |
DJHGANDKPYYJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCOCC1=CC=CS1 |
Origin of Product |
United States |
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